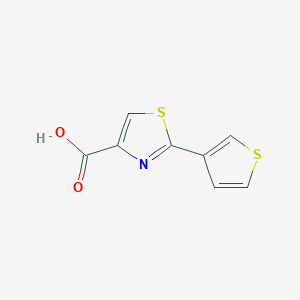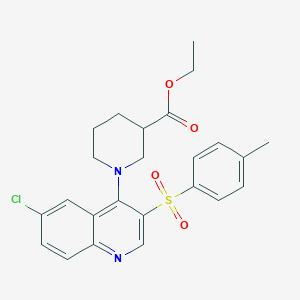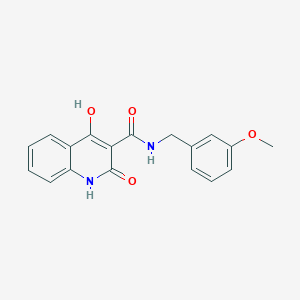![molecular formula C17H14F2N2OS B2549666 (2-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851865-04-8](/img/structure/B2549666.png)
(2-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, as demonstrated in the creation of N-phenylpyrazolyl aryl methanones derivatives, which include a variety of substituents such as arylthio, sulfinyl, and sulfonyl groups. These compounds are synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and undergo characterization through techniques like melting point determination, 1H NMR, 13C NMR, FT-IR, and HRMS. The synthesis process is meticulous and requires precise control over reaction conditions to ensure the formation of the desired product with the correct functional groups .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds, such as 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, have been investigated both experimentally and theoretically. Computational methods like Gaussian09 software package, using various levels of theory (HF/6-31G(d), B3LYP/6-31G, B3LYP/6-311++G(d,p)), provide insights into the optimized structure, which is corroborated by experimental data such as XRD. The stability of these molecules is often attributed to hyper-conjugative interactions and charge delocalization, which can be analyzed using NBO analysis. Additionally, HOMO and LUMO analysis helps in understanding the charge transfer within the molecule, which is crucial for predicting reactivity and interaction with other molecules .
Chemical Reactions Analysis
The fluorination of aromatic compounds can significantly enhance their properties, such as photostability and spectroscopic characteristics. For instance, bis(2,4,5-trifluorophenyl)methanone is synthesized through a reaction involving 2,4,5-trifluorobenzaldehyde and a Grignard reagent, followed by oxidation. This compound can then undergo sequential nucleophilic aromatic substitution reactions, which allow for the introduction of various nucleophiles, including oxygen, nitrogen, and sulfur-containing groups. Such reactions are pivotal for creating a diverse array of fluorinated compounds, including benzophenones, xanthones, acridones, and thioxanthones, which can serve as precursors to a wide range of fluorinated fluorophores .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by a range of techniques. The melting points provide initial information about purity and stability. Spectroscopic methods like FT-IR and NMR offer detailed insights into the functional groups present and the overall molecular structure. The molecular electrostatic potential (MEP) analysis reveals the distribution of electronic density across the molecule, which is important for understanding its reactivity. Additionally, properties like first hyperpolarizability are calculated to assess the potential of these compounds in nonlinear optics. The biological activity, such as herbicidal and insecticidal activities, or potential as anti-neoplastic agents, is evaluated through various bioassays, indicating the practical applications of these synthesized compounds .
Scientific Research Applications
Synthesis Techniques and Structural Analysis
Researchers have developed efficient methods for synthesizing related compounds, emphasizing regioselective synthesis techniques, and exploring their structural characteristics through crystallographic analysis and theoretical studies. For instance, an efficient approach for the synthesis of heterocyclic amides was developed, which served as strategic intermediates for further chemical transformations under catalyst- and solvent-free conditions, with their molecular structures elucidated via X-ray diffraction and supported by density functional theory (DFT) calculations (Moreno-Fuquen et al., 2019). Similarly, the synthesis and crystal structure of molecules involving fluorophenyl groups were investigated to determine their potential antitumor activities and their molecular structures were confirmed through X-ray diffraction studies (Tang & Fu, 2018).
Fluorination Impact on Photostability and Spectroscopic Properties
Fluorination of fluorophores, including compounds with fluorophenyl components, has been shown to significantly enhance their photostability and spectroscopic properties. This improvement facilitates access to novel fluorinated compounds with potential applications in material science and pharmaceuticals. A study demonstrated a method yielding fluorinated benzophenones, xanthones, acridones, and thioxanthones, indicating scalable access to precursors for further development of fluorinated analogues of known fluorophores (Woydziak et al., 2012).
Advanced Formulation Strategies for Poorly Soluble Compounds
The development of suitable formulations for early toxicology and clinical studies of poorly water-soluble compounds is critical. Research into the formulation of a compound structurally related to "(2-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone" aimed at preventing or delaying precipitation from solution, thereby enhancing plasma concentrations and improving dose proportionality in various species. This work illustrates the importance of solubilized, precipitation-resistant formulations for achieving in vivo blood levels required for successful evaluation of poorly soluble compounds (Burton et al., 2012).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible modifications that could enhance its properties or activity.
properties
IUPAC Name |
(2-fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2OS/c18-13-5-3-4-12(10-13)11-23-17-20-8-9-21(17)16(22)14-6-1-2-7-15(14)19/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTSSDJYOQINLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549584.png)
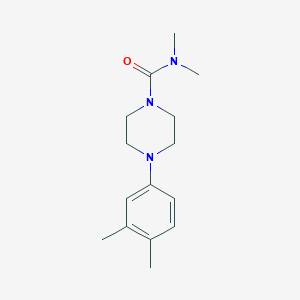

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2549587.png)
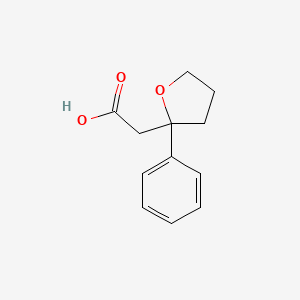
![N-[(3-Methoxy-6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2549589.png)
![4-(2,5-dimethylthiophen-3-yl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-4-oxobutanamide](/img/structure/B2549590.png)
![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2549591.png)
